molecular formula C8H7NO4 B1583419 6-Methyl-2,3-pyridinedicarboxylic acid CAS No. 53636-70-7

6-Methyl-2,3-pyridinedicarboxylic acid

Cat. No. B1583419
CAS RN: 53636-70-7
M. Wt: 181.15 g/mol
InChI Key: PHQBKLKZIXCRIX-UHFFFAOYSA-N
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Description

6-Methyl-2,3-pyridinedicarboxylic acid is a chemical compound with the empirical formula C8H7NO4 . It is a constituent of paramount significance in the biomedical field and is widely harnessed in the formulation of pharmaceuticals aimed at a wide range of afflictions, encompassing cancer and neurodegenerative maladies .


Molecular Structure Analysis

The molecular weight of 6-Methyl-2,3-pyridinedicarboxylic acid is 181.15 g/mol . The InChI key is PHQBKLKZIXCRIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The bromination reaction of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE is a typical reaction initiated by free radicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-2,3-pyridinedicarboxylic acid include a melting point of 170°C (dec.) (lit.) . The molecular weight is 181.15 g/mol .

Scientific Research Applications

Catalysis in Organic Synthesis

6-Methyl-2,3-pyridinedicarboxylic acid has been utilized as an organocatalyst in the synthesis of complex organic compounds. For instance, 2,6-Pyridinedicarboxylic acid, a related compound, has been effective in synthesizing 1,5-benzodiazepine derivatives through a one-pot reaction, showcasing its role in facilitating regioselective bond formation in organic synthesis (Lal et al., 2013).

Coordination Chemistry and Material Science

In the field of coordination chemistry, this compound has shown significant application. It's been used in investigating the coordination functions of lanthanide pyridinedicarboxylates, which is pivotal in understanding the properties of materials based on these structures (Puntus et al., 2004). Additionally, polymorphism and hydrogen bonding studies in pyridinedicarboxylic acids have contributed to understanding the structural diversity in crystal engineering and material science applications (Evans et al., 2008).

Environmental Chemistry

In environmental chemistry, derivatives of pyridinedicarboxylic acid, including 6-methyl-2,3-pyridinedicarboxylic acid, have been studied for their degradation pathways. For example, coupled metabolic and photolytic degradation pathways of pyridinedicarboxylic acids have been researched, providing insights into environmental remediation strategies (Amador & Taylor, 1990).

Analytical Chemistry

This compound finds applications in analytical chemistry as well. It's been used in catalytic aerobic oxidation processes, enhancing the understanding of reaction mechanisms in organic chemistry (Zhang et al., 2008). Additionally, its role in sensitizing uranium fluorescence for analytical applications in the detection of uranium and lanthanides is noteworthy (Maji & Viswanathan, 2009).

Biochemistry and Biotechnology

In the realm of biochemistry and biotechnology, research on pyridinedicarboxylic acid derivatives has contributed to understanding cytochrome P-450-catalyzed reactions, which are crucial in drug metabolism and biochemistry (Guengerich et al., 1988). Furthermore, its use in ion chromatography for the detection of inorganic anions, magnesium, and calcium has significant implications in environmental and analytical chemistry (Chen & Adams, 1999).

Safety And Hazards

6-Methyl-2,3-pyridinedicarboxylic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The electrochemical traits of 6-Methyl-2,3-pyridinedicarboxylic acid are positively promising for their future application as hybrid electrode materials .

properties

IUPAC Name

6-methylpyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-2-3-5(7(10)11)6(9-4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQBKLKZIXCRIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337416
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2,3-pyridinedicarboxylic acid

CAS RN

53636-70-7
Record name 6-Methyl-2,3-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methylpyridine-2,3-dicarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
RG Jones - Journal of the American Chemical Society, 1952 - ACS Publications
IV, X= OH The starting material for the synthesis of I and II was diethyl 5-cyano-6-methyl-2, 3-pyridinedicarboxylate. 2 This was treated with concentrated sulfuric acid to convert the …
Number of citations: 9 pubs.acs.org
EM Bottorff, RG Jones, EC Kornfeld… - Journal of the American …, 1951 - ACS Publications
Pyridine Syntheses. I. Some Reactionsof “Ene Amines” with 1,3-Dicarbonyl Marjorie J. Mann Page 1 4380 E. M. Bottorff, RG Jones, EC Kornfeld and M. J. Mann Vol. The addition of 2 ml…
Number of citations: 42 pubs.acs.org
S Gorelsky, G Micera, E Garribba - Chemistry–A European …, 2010 - Wiley Online Library
The previously unreported equilibrium in aqueous solution between the V IV O square pyramidal and trans octahedral form with an axial water molecule for a number of bidentate …
A Schurr, CA West, BM Rigor - Brain research, 1991 - Elsevier
The excitotoxicity of quinolinic acid (2, 3-pyridinedicar☐ylic acid), a potent endogenousN-methyl-D-aspartate (NMDA)-type agonist, was characterized in the hypoxic hippocampal slice …
Number of citations: 35 www.sciencedirect.com
KL Gurunatha, TK Maji - Inorganica Chimica Acta, 2009 - Elsevier
Strategically designed and synthesized three isomorphous mononuclear complex, M(bpee) 2 (6-me-2,3-pyrdcH) 2 [M=Co II (1), Ni II (2) and Fe II (3)] using the mixed ligand system. …
Number of citations: 9 www.sciencedirect.com
H Nohta, J Sonoda, H Yoshida, H Satozono… - … of Chromatography A, 2003 - Elsevier
A highly sensitive and selective fluorimetric determination method for dicarboxylic acids (C 5 –C 12 ) has been developed. This method is based on an intramolecular excimer-forming …
Number of citations: 36 www.sciencedirect.com
ML Wolfrom, RK Madison, MJ Cron - Journal of the American …, 1952 - ACS Publications
Chondroitinsulfuric acid from cartilage is electrophoretically homogeneous and consumes 1 mole of periodate per disac-charide unit to cleave a glycol in the D-glucuronic acid portion. …
Number of citations: 45 pubs.acs.org
R Haldar, N Sikdar, TK Maji - Materials Today, 2015 - Elsevier
Interpenetration is a natural phenomenon frequently encountered in porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). Traditionally interpenetration has been …
Number of citations: 74 www.sciencedirect.com
DR Barn, WL Caulfield, J Cottney, K McGurk… - Bioorganic & medicinal …, 2001 - Elsevier
A considerable number of research papers describing the synthesis and testing of the delta opioid receptor (DOR) ligands, SNC-80 and TAN-67, and analogues of these two compounds…
Number of citations: 33 www.sciencedirect.com
JC Sheehan, GD Laubach - Journal of the American Chemical …, 1951 - ACS Publications
XVI Methyl benzylpenicillinate (penicillin G methyl ester) tion of the thiazoline XI with succinimidoacetyl chloride under high-dilution conditions yielded 13% of the desired lactam XII, …
Number of citations: 44 pubs.acs.org

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